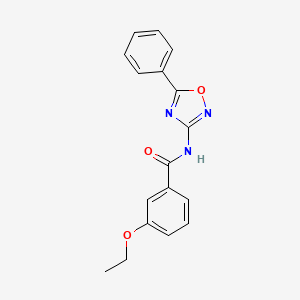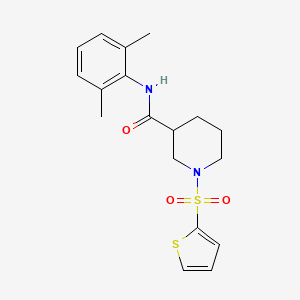
5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a benzofuran ring, a quinoline moiety, and various substituents including chlorine and methyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Substituents: Chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Coupling with Quinoline: The quinoline moiety can be attached via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions could occur at the benzofuran or quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Compounds with benzofuran and quinoline moieties are often investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the quinoline moiety.
3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine substituent.
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
The presence of both the quinoline moiety and the benzofuran ring, along with the specific substituents, makes 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide unique. This combination of structural features may confer distinct biological activities and chemical reactivity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C20H15ClN2O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
5-chloro-3,6-dimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-11-9-17-14(10-15(11)21)12(2)19(25-17)20(24)23-16-7-3-5-13-6-4-8-22-18(13)16/h3-10H,1-2H3,(H,23,24) |
Clave InChI |
UVDCKQMIQCOJAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11338471.png)

![N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338482.png)

![3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338488.png)
![N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338494.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11338501.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11338509.png)
![8-(2-bromophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11338527.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11338531.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338537.png)

![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11338548.png)
![N-[4-(cyanomethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11338550.png)
